N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized via several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles can vary depending on their substitution pattern and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their structure. For example, some multicyclic oxadiazoles have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .Scientific Research Applications
Synthesis and Antibacterial Activity
The research into compounds structurally related to the query focuses on the design and synthesis of novel chemical entities with potential biological activities. For instance, Palkar et al. (2017) explored the synthesis of novel Schiff bases derived from 2-amino benzothiazole nucleus, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This study underlines the importance of structural design in developing new antibacterial agents (Palkar et al., 2017).
Cytotoxic Activity Against Cancer Cells
Another avenue of research related to compounds with similar structural motifs involves evaluating their cytotoxic activities against cancer cell lines. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their growth inhibitory properties against various cancer cell lines, revealing potent cytotoxic effects. This indicates the potential of such compounds in cancer research and therapy (Deady et al., 2003).
Novel Heterocyclic Synthesis
Research also extends to the synthesis of heterocyclic compounds containing thiophene and pyran moieties, which are integral to the compound . Studies like those conducted by Mohareb et al. (2004) and Vasylyev et al. (1999) involve the synthesis of thiophenylhydrazonoacetates and heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, respectively. These works contribute to the chemical repertoire necessary for developing pharmaceuticals and agrochemicals with improved efficacy and safety profiles (Mohareb et al., 2004); (Vasylyev et al., 1999).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the design of novel pesticides due to their agricultural biological activities . They have also been explored as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
The exact mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. They generally work by interacting with biological targets in a way that disrupts their normal function .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole derivatives can be diverse, depending on the specific targets of the compound. For example, some derivatives have shown to affect the pathways of certain bacteria, fungi, and plant-parasitic nematodes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazole derivatives can include the disruption of normal cellular functions, leading to the death of harmful organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4-oxadiazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-10-20-18(27-22-10)16-11-6-7-24-9-15(11)28-19(16)21-17(23)14-8-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMLVBZVMKFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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